molecular formula C8H16O B8753405 (1-Propylcyclobutyl)methanol

(1-Propylcyclobutyl)methanol

Cat. No.: B8753405
M. Wt: 128.21 g/mol
InChI Key: MPEAARNTGVVDOA-UHFFFAOYSA-N
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Description

(1-Propylcyclobutyl)methanol (systematic IUPAC name: methanolic substituent attached to a cyclobutane ring with a propyl group at position 1) is an alicyclic alcohol with the molecular formula C₈H₁₆O. Its structure comprises a strained cyclobutane ring fused to a propyl chain, with a hydroxymethyl (-CH₂OH) group at the bridgehead carbon. This compound’s unique geometry confers distinct physicochemical properties, such as moderate polarity due to the hydroxyl group and increased steric hindrance from the cyclobutane ring and propyl substituent.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(1-propylcyclobutyl)methanol

InChI

InChI=1S/C8H16O/c1-2-4-8(7-9)5-3-6-8/h9H,2-7H2,1H3

InChI Key

MPEAARNTGVVDOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC1)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Hydrophobicity: The propyl chain in this compound increases its logP (estimated ~2.1) compared to (1-Methylcyclobutyl)methanol (logP ~1.3), suggesting reduced solubility in polar solvents .

Reactivity : The strained cyclobutane ring in both compounds may undergo ring-opening reactions under acidic or thermal conditions. However, the propyl substituent could stabilize transition states via hyperconjugation, altering reaction kinetics.

Thermal Stability : Alicyclic alcohols with larger alkyl groups (e.g., propyl) exhibit higher decomposition temperatures than their methyl counterparts due to reduced ring strain and increased van der Waals interactions.

Functional Analogs: Alicyclic vs. Aromatic Alcohols

  • Alicyclic Alcohols (e.g., this compound): Exhibit conformational rigidity and strain-dependent reactivity. Applications: Potential intermediates in synthesizing strained hydrocarbons or chiral catalysts.
  • Aromatic Alcohols (e.g., 1-(4-Methylphenyl)-1-propanol): Enhanced resonance stabilization improves thermal stability but reduces nucleophilicity of the hydroxyl group . Applications: Widely used in fragrances, pharmaceuticals (e.g., antiseptics).

Notes

Data Limitations: Direct experimental data on this compound are sparse. Properties are inferred from structural analogs and computational models (e.g., molecular dynamics simulations).

Safety Considerations: Like other alicyclic alcohols, this compound may require handling under inert conditions to prevent oxidation or polymerization.

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